molecular formula C15H12OS B1651428 5-[Benzo(b)thiophen-2-yl]-2-methylphenol CAS No. 1261947-30-1

5-[Benzo(b)thiophen-2-yl]-2-methylphenol

Cat. No.: B1651428
CAS No.: 1261947-30-1
M. Wt: 240.3
InChI Key: ALUYVYWFXSXLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene core . The reaction conditions often include the use of palladium catalysts, bases such as triethylamine, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]-2-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the benzothiophene ring .

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-methylphenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[Benzo(b)thiophen-2-yl]-2-methylphenol include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This unique structure may confer distinct advantages in certain applications, such as enhanced antimicrobial activity or improved electronic properties .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUYVYWFXSXLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284666
Record name Phenol, 5-benzo[b]thien-2-yl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-30-1
Record name Phenol, 5-benzo[b]thien-2-yl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-benzo[b]thien-2-yl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Reactant of Route 2
Reactant of Route 2
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Reactant of Route 3
Reactant of Route 3
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Reactant of Route 4
Reactant of Route 4
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Reactant of Route 5
Reactant of Route 5
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Reactant of Route 6
Reactant of Route 6
5-[Benzo(b)thiophen-2-yl]-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.